Cas no 2751740-20-0 (2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride)

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride structure
2751740-20-0 structure
商品名:2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride
CAS番号:2751740-20-0
MF:C8H16ClNO
メガワット:177.671741485596
CID:6801365
PubChem ID:145711966

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(2-Azaspiro[3.3]heptan-2-yl)ethan-1-ol hydrochloride
    • 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol HCl
    • 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol hydrochloride
    • G15177
    • 2-(2-azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride
    • PS-18513
    • 2751740-20-0
    • 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride
    • インチ: 1S/C8H15NO.ClH/c10-5-4-9-6-8(7-9)2-1-3-8;/h10H,1-7H2;1H
    • InChIKey: GRNXGHQAKZMAHM-UHFFFAOYSA-N
    • ほほえんだ: Cl.OCCN1CC2(C1)CCC2

計算された属性

  • せいみつぶんしりょう: 177.0920418g/mol
  • どういたいしつりょう: 177.0920418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR02AHR0-250mg
2-(2-azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride
2751740-20-0 97%
250mg
$218.00 2023-12-15
Aaron
AR02AHR0-100mg
2-(2-azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride
2751740-20-0 97%
100mg
$163.00 2023-12-15

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride 関連文献

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochlorideに関する追加情報

Introduction to 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride (CAS No. 2751740-20-0)

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2751740-20-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of spirocyclic scaffolds, which have garnered considerable attention due to their unique structural features and potential biological activities. The presence of an azaspiro structure, combined with a hydrochloride salt form, suggests that this molecule may exhibit enhanced solubility and bioavailability, making it a promising candidate for further exploration in drug discovery and development.

The azaspiro[3.3]heptan-2-yl moiety in the molecular structure of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride introduces a rigid, cyclic framework that can influence the conformational flexibility and binding properties of the compound. Spirocyclic compounds are known for their ability to mimic natural product scaffolds and have been extensively studied for their potential in modulating various biological pathways. The nitrogen atom within the azaspiro ring may serve as a hydrogen bond acceptor, enhancing interactions with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and pharmacokinetic profiles of spirocyclic compounds with greater accuracy. Studies have shown that azaspiro compounds can exhibit potent activity against a range of therapeutic targets, including kinases, proteases, and ion channels. The hydrochloride salt form of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride further improves its pharmacological properties by enhancing its water solubility, which is crucial for oral and intravenous administration.

In the context of drug discovery, the synthesis of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride has been optimized using modern synthetic methodologies to ensure high yield and purity. The use of chiral auxiliaries and asymmetric catalysis has allowed for the preparation of enantiomerically pure forms of this compound, which is essential for evaluating its pharmacological activity without interference from racemic impurities. The hydrochloride salt form is particularly advantageous in pharmaceutical formulations due to its stability and ease of handling.

Current research in medicinal chemistry has highlighted the importance of bioisosteric replacements in drug design to improve metabolic stability and reduce off-target effects. The spirocyclic core in 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride provides a unique opportunity to explore such bioisosteric relationships by replacing functional groups while maintaining the overall pharmacophoric features. This approach has led to the discovery of novel analogs with improved pharmacokinetic profiles and reduced toxicity.

The biological activity of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride has been investigated in several preclinical models, demonstrating potential therapeutic applications in areas such as inflammation, pain management, and neurodegenerative diseases. Studies have shown that this compound can modulate key signaling pathways involved in these conditions, suggesting its utility as a lead compound for further development. Additionally, its ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drug discovery.

The synthesis and characterization of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride have been facilitated by advances in synthetic organic chemistry, including transition metal-catalyzed reactions and flow chemistry techniques. These methods have enabled the efficient construction of complex molecular architectures while minimizing side reactions and waste generation. The hydrochloride salt form has been particularly useful in formulation development, providing a stable and soluble crystalline solid that is easy to handle and dose.

Future directions in the study of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride include exploring its mechanism of action at a molecular level through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide insights into how this compound interacts with its biological targets and how these interactions lead to therapeutic effects. Additionally, computational modeling will continue to play a crucial role in predicting the behavior of this compound in vivo, aiding in the design of more effective derivatives.

The development of novel pharmaceutical agents often involves iterative optimization based on structural modifications guided by biological data. The unique properties of azaspiro[3.3]heptan-2-yl moieties make 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride a valuable scaffold for generating structurally diverse libraries for high-throughput screening (HTS). This approach has led to the identification of several hit compounds with promising activity against various disease-related targets.

In conclusion, (CAS No.) 2751740-20-0, or more specifically (product name) ((name keyword)), represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with favorable pharmacokinetic properties, make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like (product name) are poised to play a crucial role in shaping the future of medicine.

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